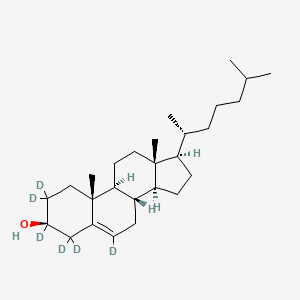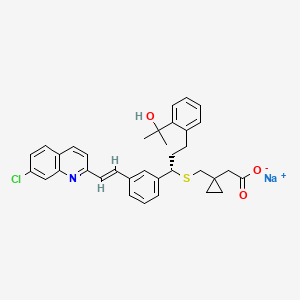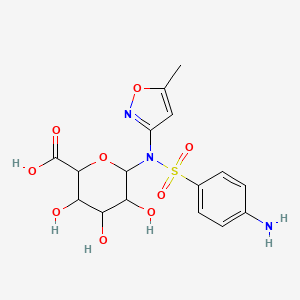
(2,2'-Dipyridyl)thioethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-Dipyridyl)thioethylamine: is an organic compound with the molecular formula C12H13N3S and a molecular weight of 231.31 g/mol . This compound is known for its potential use as a synthetic reagent in various chemical reactions . It consists of two pyridine rings connected by a thioethylamine group, making it a versatile ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2’-Dipyridyl)thioethylamine typically involves the reaction of 2-aminopyridine with 2-bromopyridine in the presence of a base such as sodium tert-butoxide and a palladium catalyst . The reaction is carried out in a solvent like toluene under reflux conditions for several hours. After the reaction is complete, the product is purified through filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for (2,2’-Dipyridyl)thioethylamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (2,2’-Dipyridyl)thioethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thioethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Applications De Recherche Scientifique
Chemistry: (2,2’-Dipyridyl)thioethylamine is used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine: In biological research, (2,2’-Dipyridyl)thioethylamine is investigated for its ability to chelate metal ions, which can be useful in studying metalloproteins and metalloenzymes . It has also been explored for its potential therapeutic effects, such as reducing brain injury by chelating iron in cases of cerebral ischemia .
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals. Its ability to form stable complexes with metals makes it valuable in industrial processes that require precise control over metal ion concentrations .
Mécanisme D'action
The mechanism of action of (2,2’-Dipyridyl)thioethylamine primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit their catalytic activity or alter their biological functions . For example, in the case of iron chelation, (2,2’-Dipyridyl)thioethylamine can reduce oxidative stress and neuronal damage by preventing iron-mediated production of reactive oxygen species .
Comparaison Avec Des Composés Similaires
2,2’-Dipyridylamine: Similar in structure but lacks the thioethylamine group.
2,2’-Bipyridine: Another related compound that serves as a ligand in metal complexes but does not contain the thioethylamine group.
Uniqueness: (2,2’-Dipyridyl)thioethylamine is unique due to the presence of the thioethylamine group, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding .
Propriétés
Numéro CAS |
1216888-52-6 |
|---|---|
Formule moléculaire |
C₁₂H₁₃N₃S |
Poids moléculaire |
231.31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1140994.png)

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)




![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)
![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)

